

# (R)-Selisistat: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



(R)-Selisistat, also known as (R)-EX-527, is the R-enantiomer of Selisistat (EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). While the racemate and the (S)-enantiomer of Selisistat have been investigated for their therapeutic potential in various diseases, including Huntington's disease and cancer, (R)-selisistat is considered the inactive enantiomer with significantly less biological activity.[1][2][3] This technical guide provides a detailed overview of the chemical structure, properties, and relevant experimental context of (R)-selisistat for researchers, scientists, and drug development professionals.

## **Chemical Structure and Identifiers**

**(R)-selisistat** is a heterocyclic compound featuring a carbazole core. The chemical details are summarized in the table below.



| Identifier        | Value                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-<br>1-carboxamide[4]                                           |
| Synonyms          | (R)-EX-527, EX-527 (R-enantiomer)[5]                                                                         |
| CAS Number        | 848193-69-1                                                                                                  |
| Molecular Formula | C13H13CIN2O                                                                                                  |
| Molecular Weight  | 248.71 g/mol                                                                                                 |
| SMILES            | O=C([C@H]1C(NC2=C3C=C(Cl)C=C2)=C3CC<br>C1)N                                                                  |
| InChI             | InChI=1S/C13H13CIN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m1/s1 |

# **Physicochemical Properties**

The following table summarizes the known and predicted physicochemical properties of **(R)**-selisistat.

| Property                         | Value                       |
|----------------------------------|-----------------------------|
| Appearance                       | White solid                 |
| Solubility                       | DMSO: 100 mg/mL (402.07 mM) |
| Predicted Density                | 1.388 g/cm <sup>3</sup>     |
| Predicted XLogP3                 | 2.5                         |
| Predicted pKa (strongest acidic) | 14.53                       |
| Predicted pKa (strongest basic)  | -1.9                        |

# **Biological Activity and Mechanism of Action**







**(R)-selisistat** is the stereoisomer of the potent SIRT1 inhibitor, (S)-selisistat. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolic regulation, by deacetylating histone and non-histone proteins.

The inhibitory activity of Selisistat is highly stereospecific. The (S)-enantiomer is the active form, exhibiting potent inhibition of SIRT1 with an IC $_{50}$  value as low as 38 nM in cell-free assays. In contrast, **(R)-selisistat** demonstrates significantly reduced or no inhibitory activity against SIRT1, with a reported IC $_{50}$  of > 100  $\mu$ M. This makes **(R)-selisistat** an ideal negative control for in vitro and in vivo studies investigating the effects of SIRT1 inhibition by its active enantiomer.

The primary mechanism of action of the active (S)-enantiomer involves binding to the SIRT1 enzyme, which in turn prevents the deacetylation of its target substrates. One of the key non-histone targets of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 by (S)-selisistat leads to increased acetylation of p53, which can enhance its transcriptional activity and promote apoptosis.

## **Signaling Pathway**

The following diagram illustrates the established signaling pathway of SIRT1 and the point of inhibition by Selisistat.





Click to download full resolution via product page

Caption: Simplified SIRT1 signaling pathway showing inhibition by (S)-Selisistat.

# **Experimental Protocols**

Given that **(R)**-selisistat is primarily used as an inactive control, the relevant experimental protocols are those designed to assess SIRT1 activity and the downstream cellular effects of its inhibition.

## In Vitro SIRT1 Inhibition Assay

This protocol is designed to measure the inhibitory activity of a compound against recombinant human SIRT1.

Methodology:



- Enzyme and Substrate Preparation: Recombinant human SIRT1 enzyme and a fluorogenic peptide substrate (e.g., derived from p53) are prepared in an appropriate assay buffer.
- Compound Incubation: **(R)-selisistat**, (S)-selisistat (as a positive control), and a vehicle control (e.g., DMSO) are pre-incubated with the SIRT1 enzyme in a 96-well plate.
- Reaction Initiation: The reaction is initiated by the addition of the fluorogenic peptide substrate and NAD+.
- Incubation: The plate is incubated at 37°C for a defined period (e.g., 45 minutes).
- Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
- Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
- Data Analysis: The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

### **Cell-Based p53 Acetylation Assay**

This protocol assesses the ability of a compound to increase the acetylation of p53 in a cellular context.

#### Methodology:

- Cell Culture: Human cell lines expressing wild-type p53 (e.g., MCF-7 or U2OS) are cultured to an appropriate confluency.
- Compound Treatment: Cells are treated with various concentrations of (R)-selisistat, (S)-selisistat, and a vehicle control for a specified duration. In some experiments, a DNA damaging agent can be co-administered to induce p53.
- Cell Lysis: Cells are harvested and lysed to extract total protein.
- Western Blotting:



- Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
- Proteins are transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies specific for acetylated p53 (e.g., at lysine 382) and total p53.
- The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The level of acetylated p53 is quantified and normalized to the total p53 level.

The following diagram outlines the workflow for the in vitro SIRT1 inhibition assay.



Click to download full resolution via product page

Caption: Workflow for an in vitro SIRT1 inhibition assay.

## Conclusion

**(R)-selisistat** is the inactive enantiomer of the potent SIRT1 inhibitor, Selisistat. Its primary utility in a research and drug development setting is as a negative control to elucidate the



specific effects of SIRT1 inhibition mediated by its active (S)-enantiomer. A thorough understanding of its chemical and physical properties, alongside the biological context of SIRT1 signaling, is essential for its proper application in experimental design.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selisistat R-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. (R)-selisistat | C13H13ClN2O | CID 707032 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(R)-Selisistat: A Comprehensive Technical Overview].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680143#r-selisistat-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com